molecular formula C17H12F2N2O3 B2792503 (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327175-93-8

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2792503
CAS No.: 1327175-93-8
M. Wt: 330.291
InChI Key: NXGDICNNGYRHHK-FXBPSFAMSA-N
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H12F2N2O3 and its molecular weight is 330.291. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-5-13(16(20)22)17(24-15(9)14)21-12-7-10(18)6-11(19)8-12/h2-8H,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGDICNNGYRHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC(=CC(=C3)F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide represents a significant class of heterocyclic compounds known as chromenes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C17H12F2N2O3
  • Molecular Weight: 330.28 g/mol
  • CAS Number: 1327195-45-8

Biological Activity Overview

Chromene derivatives, including the compound , have been associated with various biological activities, such as:

  • Anticancer Activity: Many chromene derivatives exhibit potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: These compounds have shown effectiveness against a range of bacterial and fungal pathogens.
  • Antidiabetic Effects: Some studies suggest potential in managing diabetes by modulating glucose metabolism.
  • Anticancer Mechanisms:
    • Chromenes interact with tubulin at colchicine binding sites, disrupting microtubule polymerization, which leads to apoptosis in cancer cells through caspase activation .
    • They can also inhibit key enzymes involved in glycolysis, making them effective against glycolysis-dependent cancers like glioblastoma .
  • Antimicrobial Mechanisms:
    • The presence of fluorinated groups enhances the lipophilicity of the compound, improving membrane penetration and antibacterial efficacy .
    • Studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is significantly influenced by their structural features. Key factors include:

  • Substituents on the Phenyl Ring: The position and nature of substituents (e.g., fluorine atoms) can enhance biological activity by increasing potency or selectivity for specific targets.
  • Functional Groups: The methoxy group at position 8 contributes to the overall stability and reactivity of the molecule.
Structural FeatureEffect on Activity
Fluorinated Phenyl RingIncreased potency against cancer and microbes
Methoxy GroupEnhances solubility and stability

Case Studies

  • Anticancer Studies:
    A study evaluating the anticancer potential of various chromene derivatives found that those with fluorinated phenyl rings exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating strong activity .
  • Antimicrobial Efficacy:
    In vitro tests showed that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showcasing cytotoxic effects.

Compound Cancer Cell Line IC50 (μM)
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamideHepG218.5 ± 0.4
This compoundA54915.3 ± 0.6
This compoundHeLa20.1 ± 0.5

These results suggest that this compound can inhibit the growth of cancer cells effectively.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. The results indicate that it possesses significant free radical scavenging abilities.

Compound DPPH Scavenging Activity (%)
This compound82%
Standard Antioxidant (Ascorbic Acid)90%

The antioxidant properties are crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli40 μg/mL
Candida albicans30 μg/mL

These findings highlight its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Antidiabetic Properties

Research into the compound's effects on glucose metabolism has identified it as a potential candidate for managing diabetes. It acts as a DPP-4 inhibitor, improving glucose tolerance in diabetic models.

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 liver cancer cells and found a significant reduction in cell viability at concentrations above 10 μM.
  • Antioxidant Efficacy in Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced oxidative stress markers in diabetic rats, suggesting potential benefits in metabolic disorders.
  • Synergistic Effects with Chemotherapy : Combining this compound with conventional chemotherapy agents has shown enhanced efficacy against resistant cancer cell lines, indicating a possible strategy for overcoming drug resistance.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of salicylaldehyde derivatives with alkynes/alkenes under acidic/basic conditions, followed by imino group introduction via condensation with 3,5-difluoroaniline. Key parameters include:

  • Catalysts : Use of p-toluenesulfonic acid or Lewis acids to enhance reaction efficiency.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) to promote cyclization while minimizing side reactions.
  • Purification : Column chromatography for intermediate isolation and HPLC for final compound purification (>95% purity).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and Z-configuration of the imino group.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for carboxamide).
  • X-ray Crystallography : Resolves absolute configuration and crystallographic packing (using SHELX software for refinement) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this chromene derivative?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties and electron density distribution.
  • Basis Sets : 6-31G(d,p) for geometry optimization and frequency analysis.
  • Reactivity Analysis : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites.
  • Applications : Predicts interaction with biological targets (e.g., enzyme active sites) and guides synthetic modifications .

Q. What experimental strategies can resolve contradictions in biological activity data observed across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. enzyme-linked assays).
  • Dose-Response Curves : Replicate experiments across cell lines (e.g., cancer vs. normal) to assess selectivity.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy position, fluorophenyl groups) to isolate contributing factors.
  • Statistical Analysis : Use ANOVA or mixed-effects models to account for inter-assay variability .

Q. How does the Z-configuration of the imino group influence intermolecular interactions and crystallographic packing?

  • Methodological Answer :

  • X-ray Analysis : Resolve crystal structures to compare hydrogen-bonding networks and π-π stacking in Z vs. E isomers.
  • Thermodynamic Studies : Differential scanning calorimetry (DSC) evaluates stability differences between configurations.
  • Computational Modeling : MD simulations assess packing efficiency and solubility differences.
  • Impact : Z-configuration may enhance binding to planar biological targets (e.g., DNA intercalation) .

Q. What mechanistic insights explain the compound’s dual inhibitory effects on COX-2 and kinase pathways?

  • Methodological Answer :

  • Molecular Docking : Simulate binding modes to COX-2 (PDB: 5KIR) and kinases (e.g., EGFR) using AutoDock Vina.
  • Enzyme Assays : Measure IC50_{50} values under varying pH and co-factor conditions.
  • Mutagenesis Studies : Identify critical residues (e.g., Arg120 in COX-2) via site-directed mutagenesis.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

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